5-Bromo-2-nitrophenol

Beschreibung

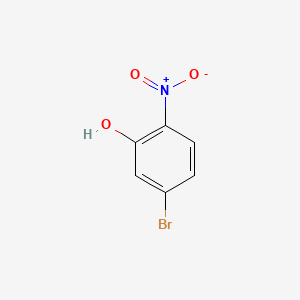

5-Bromo-2-nitrophenol (CAS 27684-84-0) is a halogenated nitroaromatic compound with the molecular formula C₆H₄BrNO₃ and a molecular weight of 218.01 g/mol. It is a yellow crystalline solid with a melting point of 40–42°C and is soluble in polar organic solvents like ethyl acetate and methanol . Its structure features a hydroxyl group at position 1, a nitro group at position 2, and a bromine atom at position 5 on the benzene ring (Figure 1).

Synthesis: this compound is synthesized via regioselective nitration of bromophenol derivatives. For example:

- Cerium(IV) ammonium nitrate (CAN) -mediated nitration achieves ortho-selectivity, yielding the compound in high purity .

- Nitration of this compound with NaNO₃ in H₂SO₄ produces inseparable dinitro derivatives (e.g., 5-bromo-2,4-dinitrophenol), necessitating further derivatization (e.g., triflation) for separation .

Applications:

It serves as a key intermediate in pharmaceuticals, such as in the synthesis of VEGFR-2 kinase inhibitors and benzoxazine derivatives .

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWHNSNSUBKGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950346 | |

| Record name | 5-Bromo-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27684-84-0 | |

| Record name | 5-Bromo-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027684840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vergleich Mit ähnlichen Verbindungen

Structural Isomers of Bromo-Nitrophenols

Bromo-nitrophenol isomers share the molecular formula C₆H₄BrNO₃ but differ in substituent positions (Table 1).

Table 1: Comparison of Bromo-Nitrophenol Isomers

| Compound Name | CAS Number | Substituent Positions | Melting Point (°C) | Purity (%) | Key Applications |

|---|---|---|---|---|---|

| 5-Bromo-2-nitrophenol | 27684-84-0 | Br (5), NO₂ (2) | 40–42 | 96–97 | Pharmaceutical intermediates |

| 4-Bromo-2-nitrophenol | 7693-52-9 | Br (4), NO₂ (2) | Not reported | 96 | Not specified |

| 3-Bromo-4-nitrophenol | 5470-65-5 | Br (3), NO₂ (4) | Not reported | 98 | Not specified |

| 4-Bromo-3-nitrophenol | 78137-76-5 | Br (4), NO₂ (3) | Not reported | 97 | Not specified |

| 2-Bromo-5-nitrophenol | 52427-05-1 | Br (2), NO₂ (5) | Not reported | 95 | Not specified |

Physical and Chemical Properties

- Melting Points: this compound (40–42°C) has a lower melting point than its dinitro derivatives (e.g., 5-bromo-2,4-dinitrophenol, which is a liquid at room temperature) .

- Solubility: Unlike some isomers, this compound is highly soluble in methanol and ethyl acetate, enhancing its utility in organic synthesis .

- Stability : The compound is incompatible with oxidizing agents and requires storage in cool, dry conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for achieving regioselective bromination or nitration in phenolic derivatives like 5-Bromo-2-nitrophenol?

- Methodological Answer: Regioselectivity in nitration or bromination of phenolic substrates is influenced by directing groups. For example, nitration of bromophenols typically occurs at the ortho or para positions relative to the hydroxyl group. To synthesize this compound, bromination of 2-nitrophenol may involve electrophilic aromatic substitution using Br₂/FeBr₃ or HBr/H₂O₂ under controlled conditions. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. How can researchers purify this compound to analytical-grade standards?

- Methodological Answer: Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is effective. Column chromatography (silica gel, hexane/ethyl acetate gradients) resolves impurities. Purity validation requires melting point analysis (comparison to NIST-reported values for analogous nitrophenols) and HPLC (≥95% purity threshold) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Identifies substituent positions via chemical shifts (e.g., deshielded aromatic protons near electron-withdrawing groups).

- IR Spectroscopy: Detects O-H (3200–3600 cm⁻¹) and nitro group (1520–1350 cm⁻¹) vibrations.

- Mass Spectrometry: Confirms molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of Br or NO₂ groups) .

Advanced Research Questions

Q. How can density functional theory (DFT) validate the molecular geometry of this compound against experimental crystallographic data?

- Methodological Answer: Hybrid functionals (e.g., B3LYP with Becke exchange and Lee-Yang-Parr correlation ) predict bond lengths and angles. Compare computed geometries to X-ray diffraction data (e.g., monoclinic systems with space group P21/c, as in related bromonitrophenyl crystals ). Discrepancies >0.05 Å suggest solvent effects or lattice distortions.

Q. What advanced analytical methods detect trace impurities or degradation products in this compound?

- Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Identifies halogenated byproducts (e.g., dibrominated isomers).

- X-ray Photoelectron Spectroscopy (XPS): Quantifies elemental composition (Br 3d and N 1s binding energies).

- DSC/TGA: Monitors thermal stability and decomposition pathways (e.g., nitro group elimination above 200°C) .

Q. How do bromine and nitro groups influence further electrophilic substitution reactions in this compound?

- Methodological Answer: The nitro group deactivates the ring, directing incoming electrophiles to meta positions. Bromine’s inductive effect further modulates reactivity. Kinetic studies (UV-Vis monitoring of reaction rates) and Hammett plots quantify substituent effects. Computational Fukui indices predict electrophilic attack sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.